molecular formula C21H19N3O6S2 B2945429 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate CAS No. 896009-64-6

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate

Cat. No.: B2945429
CAS No.: 896009-64-6
M. Wt: 473.52
InChI Key: NVKOQZQXHHPHKZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring three key moieties:

  • A 4-oxo-4H-pyran core, which is a six-membered oxygen-containing aromatic ring system.
  • A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamido group, introducing sulfur and nitrogen heteroatoms.
  • A 2-(4-methoxyphenyl)acetate ester group, providing lipophilic and aromatic characteristics.

Its synthesis likely involves multi-step reactions, including S-alkylation and cyclocondensation, as seen in analogous heterocyclic systems .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-28-14-6-2-12(3-7-14)8-18(26)30-17-10-29-15(9-16(17)25)11-31-21-24-23-20(32-21)22-19(27)13-4-5-13/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOQZQXHHPHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a novel synthetic derivative that incorporates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The core components include a thiadiazole nucleus, which is known for its diverse pharmacological properties, and a pyran ring that enhances its biological interactions.

PropertyValue
Molecular FormulaC20H19N3O5S
Molecular Weight447.5 g/mol
IUPAC NameThis compound
CAS Number18572952

Anticholinesterase Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticholinesterase activity, which is crucial in the treatment of Alzheimer's disease. In a comparative analysis, certain synthesized compounds showed IC50 values lower than that of donepezil (IC50 = 0.6 µM), suggesting a promising potential for these derivatives in neurodegenerative disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate to high inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

  • Evaluation of Anticholinesterase Activity :
    • A study synthesized several thiadiazole derivatives and tested their activity against acetylcholinesterase using Ellman's spectrophotometric method. The most potent derivative exhibited an IC50 value in the nanomolar range, indicating its potential as a lead compound for further development .
  • Antimicrobial Studies :
    • In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound significantly reduced bacterial growth compared to control groups. The results were promising enough to warrant further investigation into its mechanism of action and potential clinical applications .

The biological activity of this compound is likely attributed to its ability to interact with specific enzyme systems and cellular targets. The presence of the thiadiazole ring may facilitate binding to acetylcholinesterase through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives synthesized in , particularly pyridothiazepines and thieno[2,3-b]pyridines. Below is a comparative analysis based on synthesis, substituent effects, and reactivity:

Structural Analogues from Pyridothiazepine Derivatives

highlights compounds such as 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones (4a–c) and their S-alkylated derivatives (10a–c). Key comparisons include:

Feature Target Compound Analogues (4a–c, 10a–c)
Core Structure 4-Oxo-pyran with thiadiazole-thiomethyl linkage Pyrido-thiazepine fused rings
Substituents Cyclopropanecarboxamido, 4-methoxyphenyl acetate Hydroxy, methyl, benzoyl, or arylazo groups
Synthesis Method Likely microwave-assisted (inferred from analogous protocols) Microwave-enhanced S-alkylation and cyclocondensation
Reactivity Potential for ester hydrolysis or thioether oxidation Ring contraction upon coupling with arenediazonium chlorides

The thiadiazole-thiomethyl group in the target compound parallels the S-alkylated derivatives (10a–c) , which are stabilized via microwave-assisted synthesis. This method improves yields (e.g., 70–85% for 4a–c vs. 50–60% via traditional heating) and reduces reaction times .

Functional Group Contributions

  • Thiadiazole vs. Thiazepine : The 1,3,4-thiadiazole in the target compound offers rigidity and electron-deficient properties, contrasting with the more flexible thiazepine ring in 4a–c. This may influence binding affinity in biological systems.
  • Ester vs.

Stability and Reactivity

The ester group in the target compound, however, may render it susceptible to enzymatic cleavage in vivo.

Notes on Evidence Limitations

The provided evidence focuses on synthesis methodologies and structural analogs rather than the target compound itself. Further experimental studies are required to validate its pharmacological and physicochemical properties.

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